(S)-2-Amino-N-((R)-1-benzylpyrrolidin-3-yl)-N-cyclopropylpropanamide (S)-2-Amino-N-((R)-1-benzylpyrrolidin-3-yl)-N-cyclopropylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461082
InChI: InChI=1S/C17H25N3O/c1-13(18)17(21)20(15-7-8-15)16-9-10-19(12-16)11-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12,18H2,1H3/t13-,16+/m0/s1
SMILES: CC(C(=O)N(C1CC1)C2CCN(C2)CC3=CC=CC=C3)N
Molecular Formula: C17H25N3O
Molecular Weight: 287.4 g/mol

(S)-2-Amino-N-((R)-1-benzylpyrrolidin-3-yl)-N-cyclopropylpropanamide

CAS No.:

Cat. No.: VC13461082

Molecular Formula: C17H25N3O

Molecular Weight: 287.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-((R)-1-benzylpyrrolidin-3-yl)-N-cyclopropylpropanamide -

Specification

Molecular Formula C17H25N3O
Molecular Weight 287.4 g/mol
IUPAC Name (2S)-2-amino-N-[(3R)-1-benzylpyrrolidin-3-yl]-N-cyclopropylpropanamide
Standard InChI InChI=1S/C17H25N3O/c1-13(18)17(21)20(15-7-8-15)16-9-10-19(12-16)11-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12,18H2,1H3/t13-,16+/m0/s1
Standard InChI Key FLQIYJMLFSGQTA-XJKSGUPXSA-N
Isomeric SMILES C[C@@H](C(=O)N([C@@H]1CCN(C1)CC2=CC=CC=C2)C3CC3)N
SMILES CC(C(=O)N(C1CC1)C2CCN(C2)CC3=CC=CC=C3)N
Canonical SMILES CC(C(=O)N(C1CC1)C2CCN(C2)CC3=CC=CC=C3)N

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s molecular formula is C₁₆H₂₃N₃O, with a molecular weight of 273.37 g/mol . Its stereochemistry is defined by two chiral centers: the (S)-configuration at the α-carbon of the propanamide chain and the (R)-configuration at the 1-position of the pyrrolidine ring . This stereochemical arrangement is critical for potential interactions with enantioselective biological targets, such as G-protein-coupled receptors or enzymes.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1353996-68-5, 1401666-53-2
IUPAC Name(S)-2-Amino-N-((R)-1-benzylpyrrolidin-3-yl)-N-cyclopropylpropanamide
SMILESNCC(=O)N([C@@H]1CCN(C1)Cc1ccccc1)C1CC1
Molecular FormulaC₁₆H₂₃N₃O
Molecular Weight273.37 g/mol

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic transformations, typically beginning with the preparation of the (R)-1-benzylpyrrolidin-3-amine intermediate. Key steps include:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under reductive amination conditions.

  • Benzyl Group Introduction: Alkylation of the pyrrolidine nitrogen using benzyl bromide or chloride.

  • Propanamide Backbone Assembly: Coupling the cyclopropylamine moiety to the pyrrolidine intermediate via an activated ester (e.g., using EDC/HOBt).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Pyrrolidine AlkylationBenzyl bromide, K₂CO₃, DMF, 60°C78%
Amide CouplingEDC, HOBt, DIPEA, DCM, RT65%

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

The compound exhibits moderate aqueous solubility (~2.1 mg/mL in PBS, pH 7.4) due to the hydrophobic benzyl and cyclopropyl groups . Stability studies indicate degradation <5% over 24 hours in simulated gastric fluid, suggesting oral bioavailability potential .

Predicted ADME Properties

Computational models (e.g., SwissADME) predict:

  • LogP: 2.8 (indicative of moderate lipophilicity)

  • Blood-Brain Barrier Permeability: High (CNS MPO score = 5.2)

  • CYP450 Inhibition: Low risk (CYP3A4 IC₅₀ > 10 μM)

Research Challenges and Future Directions

Knowledge Gaps

  • In Vivo Efficacy: No published animal studies exist to date .

  • Toxicology: Acute toxicity profiles remain uncharacterized.

Optimization Strategies

  • Stereochemical Tuning: Exploring (R,R) or (S,S) diastereomers for improved selectivity.

  • Prodrug Modifications: Esterification of the amide to enhance oral absorption .

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